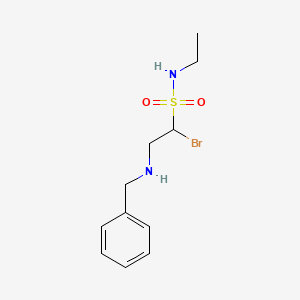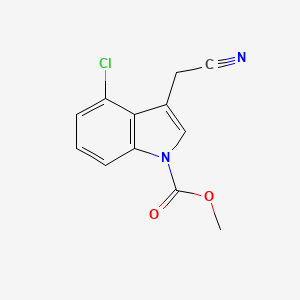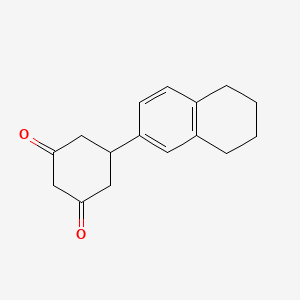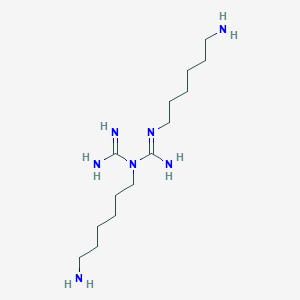![molecular formula C8H9N5O2S B14389451 Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate CAS No. 88347-83-5](/img/structure/B14389451.png)
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is a chemical compound that features an azido group, a pyrimidinyl sulfanyl group, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate typically involves the following steps:
Formation of the Pyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound to form the pyrimidinyl sulfanyl group.
Esterification: The final step involves the esterification of the intermediate to form the propanoate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, suitable solvents (e.g., DMF), and mild heating.
Reduction Reactions: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution Reactions: Formation of substituted azides.
Reduction Reactions: Formation of amines.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azido group can undergo click chemistry reactions, while the sulfanyl group can participate in redox reactions. These properties make it a versatile compound for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-azido-3-[(pyridin-2-yl)sulfanyl]propanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Methyl 2-azido-3-[(thiazol-2-yl)sulfanyl]propanoate: Contains a thiazole ring instead of a pyrimidine ring.
Uniqueness
Methyl 2-azido-3-[(pyrimidin-2-yl)sulfanyl]propanoate is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to other similar compounds
Propiedades
Número CAS |
88347-83-5 |
|---|---|
Fórmula molecular |
C8H9N5O2S |
Peso molecular |
239.26 g/mol |
Nombre IUPAC |
methyl 2-azido-3-pyrimidin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)6(12-13-9)5-16-8-10-3-2-4-11-8/h2-4,6H,5H2,1H3 |
Clave InChI |
KGQZJIUAANZESJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSC1=NC=CC=N1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14389370.png)







![3-Phenyl-6,10-dioxaspiro[4.5]dec-1-ene-4,4-dicarbonitrile](/img/structure/B14389425.png)


![2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane](/img/structure/B14389444.png)


